molecular formula C13H12O2 B11899667 5-(Propan-2-yl)naphthalene-1,2-dione CAS No. 63166-22-3

5-(Propan-2-yl)naphthalene-1,2-dione

Cat. No.: B11899667
CAS No.: 63166-22-3
M. Wt: 200.23 g/mol
InChI Key: VTIHQCKKJVPMPK-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)naphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . The reaction is usually carried out under nitrogen atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of recyclable catalysts and green chemistry principles, such as L-proline as a green organocatalyst, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthoquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives that can be further utilized in different applications .

Scientific Research Applications

5-(Propan-2-yl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The pathways involved include the modulation of cellular redox states and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,2-dione: Shares the quinone structure but lacks the propan-2-yl group.

    1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and exhibits similar redox properties.

Uniqueness

5-(Propan-2-yl)naphthalene-1,2-dione is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

63166-22-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-8(2)9-4-3-5-11-10(9)6-7-12(14)13(11)15/h3-8H,1-2H3

InChI Key

VTIHQCKKJVPMPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC(=O)C2=O

Origin of Product

United States

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